molecular formula C8H13NO2S2 B1445003 N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 1343399-06-3

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B1445003
CAS No.: 1343399-06-3
M. Wt: 219.3 g/mol
InChI Key: TYVYDUAPXBGGLC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-[2-(Thiophen-2-yl)ethyl]ethane-1-sulfonamide is systematically named according to IUPAC guidelines, reflecting its ethane sulfonamide backbone substituted at the nitrogen atom by a 2-(thiophen-2-yl)ethyl group. Key identifiers include:

Property Value Source
CAS Registry Number 1343399-06-3
Molecular Formula C₈H₁₃NO₂S₂
Molecular Weight 219.32 g/mol
SMILES Notation CCS(=O)(=O)NCCC1=CC=CS1
InChIKey TYVYDUAPXBGGLC-UHFFFAOYSA-N

The compound’s systematic name and identifiers are consistent across suppliers such as Enamine and BLD Pharm. Its purity, typically listed as 95%, is standardized for laboratory use.

Historical Context and Research Significance

First reported in the early 21st century, this compound emerged as part of efforts to synthesize sulfonamide derivatives with enhanced physicochemical properties. Although discontinued by some suppliers (e.g., CymitQuimica), it remains available through specialized vendors like 1PlusChem and MolDB for research purposes.

The compound’s significance lies in its dual functionality:

  • The thiophene moiety contributes aromatic stability and potential π-π interactions, making it valuable in materials science.
  • The sulfonamide group is a hallmark of bioactive molecules, often linked to antimicrobial and enzymatic inhibition properties.

Recent applications focus on its role as a heterocyclic building block in drug discovery, particularly in modifying pharmacokinetic profiles of lead compounds.

Core Structural Features and Functional Groups

The molecule comprises three distinct regions:

  • Thiophene Ring : A five-membered aromatic heterocycle containing one sulfur atom. This ring enhances electronic delocalization and participates in non-covalent interactions.
  • Ethyl Spacer : A two-carbon chain linking the thiophene ring to the sulfonamide group, providing conformational flexibility.
  • Sulfonamide Group : A sulfonyl (-SO₂-) moiety bonded to an amine (-NH₂), known for hydrogen-bonding capability and metabolic stability.

Functional Group Interactions :

  • The sulfonamide ’s electrophilic sulfur atom engages in hydrogen bonding, influencing solubility and target binding.
  • The thiophene ’s sulfur participates in dipole-dipole interactions, affecting crystallinity and melting points.

Structural analyses via NMR and mass spectrometry confirm the connectivity of these groups, with the ethyl bridge adopting a staggered conformation to minimize steric strain.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYDUAPXBGGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aziridine Ring-Opening Method with Activated Thiophene

A patented method (CN103373982A) describes a two-step synthesis involving:

  • Step 1: An addition reaction between activated 2-thiophene (e.g., 2-sodium thiophene formed by reaction of thiophene with sodium metal at 0 °C) and an N-(protecting group)-aziridine in an anhydrous, non-protonic solvent at controlled temperatures (-60 to 100 °C). This yields N-(protecting group)-2-(thiophen-2-yl)ethylamine after water quenching and organic solvent extraction.

  • Step 2: Deprotection of the N-(protecting group) under hydrolytic conditions, followed by alkalization and organic extraction, affords the free 2-(thiophen-2-yl)ethylamine with yields around 80%.

Reaction Scheme:

$$
\text{Activated 2-thiophene} + \text{N-(protecting group)-aziridine} \rightarrow \text{N-(protecting group)-2-(thiophen-2-yl)ethylamine} \xrightarrow{\text{deprotection}} 2-(\text{thiophen-2-yl})\text{ethylamine}
$$

Key Reaction Conditions (Table 1):

Parameter Conditions
Solvent Anhydrous non-protonic solvent
Temperature (Step 1) -60 to 100 °C
Temperature (Step 2) Hydrolytic conditions, heat
Yield ~80%

This method is advantageous due to mild reaction conditions, avoidance of toxic reducing agents, and suitability for industrial scale-up.

Alternative Methods and Their Limitations

  • Isopropyl Chloracetate Route: Involves multiple steps including formation of 2-thiophene carboxaldehyde, Darzens reaction, and reduction steps. This route requires harsher conditions, expensive catalysts, and has lower overall yields, making it less favorable for industrial production.

  • 2-Thiophene Acetonitrile Method: Uses 2-chloromethyl thiophene and sodium cyanide to form 2-thiophene acetonitrile, followed by reduction. This method involves toxic cyanide reagents and generates significant environmental pollution.

Sulfonylation to Form N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Once 2-(thiophen-2-yl)ethylamine is obtained, it undergoes sulfonylation with ethanesulfonyl chloride to form the target sulfonamide.

General Reaction

$$
\text{2-(thiophen-2-yl)ethylamine} + \text{ethane-1-sulfonyl chloride} \rightarrow \text{this compound}
$$

Reaction Conditions

  • Solvent: Dichloromethane or toluene are commonly used.
  • Temperature: Controlled to avoid side reactions, typically 0 °C to room temperature.
  • Stoichiometry: Equimolar or slight excess of sulfonyl chloride to amine.
  • Monitoring: Thin-layer chromatography (TLC) or other chromatographic techniques to monitor reaction progress.

This sulfonylation step is well-established in sulfonamide chemistry and yields high purity products, often isolated as powders with purity above 95%.

Summary of Preparation Methods and Yields

Step Method/Route Key Reagents/Conditions Yield (%) Notes
2-(Thiophen-2-yl)ethylamine Aziridine ring-opening (patented) Activated thiophene + N-(protecting group)-aziridine, deprotection ~80 Mild, industrially scalable
Isopropyl chloracetate route Multi-step, includes Darzens reaction Lower Harsh conditions, costly
2-Thiophene acetonitrile method 2-chloromethyl thiophene + NaCN + reduction Lower Toxic reagents, environmental concerns
Sulfonylation Ethane-1-sulfonyl chloride Dichloromethane/toluene, 0 °C to RT High Standard sulfonamide synthesis

Research Findings and Analytical Data

  • The aziridine ring-opening method provides a cleaner, more environmentally friendly synthesis with fewer hazardous reagents.
  • The sulfonylation step proceeds efficiently under mild conditions, yielding the sulfonamide in high purity.
  • Analytical characterization (e.g., ^1H NMR, IR spectroscopy) confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide and its derivatives have been investigated for their potential as anticancer agents. For instance, sulfonamide derivatives have shown activity against human farnesyltransferase, an important enzyme in cancer cell proliferation. Structure-activity relationship studies indicate that modifications to the thiophene ring can enhance inhibitory potency against this target, making it a promising scaffold for drug design aimed at cancer therapy .

Antimicrobial Properties
Research has demonstrated that sulfonamide compounds exhibit antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The efficacy of these compounds was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant activity against both MRSA and methicillin-sensitive strains . This positions this compound as a candidate for further development in combating resistant bacterial infections.

Materials Science

Organic Semiconductors
The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be leveraged in the development of organic semiconductors. Studies have indicated that the compound can be integrated into organic photovoltaic devices, enhancing their efficiency due to favorable charge transport properties .

Biological Studies

Biochemical Pathway Interactions
this compound has been utilized in biological studies to understand its interactions with various macromolecules. It has been shown to affect cellular signaling pathways by modulating enzyme activity and gene expression. The compound’s mechanism of action may involve binding to specific receptors or enzymes, leading to downstream effects on cellular functions .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Evaluated the inhibitory effects on human farnesyltransferaseIdentified structure-activity relationships that enhance potency
Antimicrobial Efficacy Study Tested against MRSA strainsShowed significant antimicrobial activity with MIC values ranging from 1–64 μg/ml
Organic Semiconductor Application Investigated use in organic photovoltaicsDemonstrated improved charge transport properties when incorporated into device structures

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a competitive inhibitor of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Substituted Phenyl Sulfonamides

Compounds such as N-phenyl-2-phthalimido-ethanesulfonamide (C1) and N-(4-methoxyphenyl) derivatives (C2) () share the sulfonamide core but replace the thiophene-ethyl group with aromatic substituents. Key differences include:

  • Synthesis Yields : C1 and C2 were synthesized in 12–60% yields via sulfonyl chloride reactions with aniline derivatives, highlighting variability in efficiency compared to the commercially available target compound .

Thiophene-Containing Bioactive Derivatives

However, the target compound lacks the quinolone scaffold, which is critical for DNA gyrase inhibition in antibiotics. The thiophene’s bromo or methylthio substituents in these analogs enhance lipophilicity and bioactivity, whereas the target compound’s unsubstituted thiophene may prioritize synthetic accessibility over potency .

Complex Heterocyclic Sulfonamides

Ferrocenylmethylidene sulfonamide (37) () incorporates a redox-active ferrocene unit and a bicycloheptane framework. The absence of such hybrid features in the target compound limits its utility in redox-driven contexts but simplifies its synthesis .

Amine Oxide and Benzenesulfonate Derivatives

Derivatives like (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate () feature sulfonate esters and amine oxides. These groups enhance solubility in polar solvents but introduce hydrolytic instability compared to the stable sulfonamide bond in the target compound. Such differences underscore the trade-off between stability and bioavailability in drug design .

Indole-Fused Sulfonamides

Pd-mediated synthesis of N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodophenyl)thiophene-2-sulfonamide () involves transition-metal catalysis, contrasting with the simpler amine-sulfonyl chloride coupling likely used for the target compound. The indole ring in these analogs enables π-stacking interactions, whereas the target’s thiophene-ethyl chain offers conformational flexibility .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s commercial availability contrasts with lower yields (12–60%) for phenyl-substituted analogs, suggesting optimized protocols for its production .
  • Thiophene vs. Phenyl : The thiophene’s electron-rich nature may enhance binding to aromatic receptors or enzymes, whereas phenyl/phthalimido groups prioritize steric and electronic modulation .
  • Biological Potential: While quinolone-thiophene hybrids exhibit antibacterial activity, the target compound’s bioactivity remains unstudied. Its structural simplicity positions it as a scaffold for further functionalization .

Biological Activity

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a compound that has attracted attention due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its lipophilicity and biological activity. The sulfonamide group is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway for bacteria. Research indicates that modifications to the thiophene ring can enhance the antimicrobial potency of sulfonamides against various pathogens, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

Recent studies have highlighted the potential of thiophene-containing sulfonamides as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the ability of these compounds to interfere with DNA synthesis and repair processes .

3. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Sulfonamides have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamides, including this compound, demonstrated that these compounds exhibited significant activity against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Target Organism/Cell Line IC50/MIC (µM) Mechanism
AntimicrobialE. coli5Folate synthesis inhibition
AntimicrobialS. aureus4Folate synthesis inhibition
CytotoxicHeLa cells10Induction of apoptosis
CytotoxicMCF-7 cells15Cell cycle arrest
Anti-inflammatoryRAW 264.7 macrophages20Inhibition of TNF-alpha production

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationEthanesulfonyl chloride, Et₃N, THF, 0°C → RT, 12h75–85

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Confirm the presence of thiophene protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ ~5.5 ppm, broad). Ethylenic protons appear as multiplets (δ 2.8–3.5 ppm) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1150 cm⁻¹ and 1350 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂) .

Q. Table 2: Representative NMR Data

Proton Groupδ (ppm)Multiplicity
Thiophene H6.9–7.1Multiplet
NH (sulfonamide)5.4Broad singlet
CH₂ (ethyl)2.9–3.3Triplet

Advanced: How can reaction conditions be optimized to improve sulfonylation yields?

Methodological Answer:
Key optimization strategies:

  • Catalysis : Use dual-functional catalysts like [TMBSED][Oms]₂ (from ) to enhance electrophilicity of the sulfonyl chloride and stabilize intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid side reactions.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .

Note : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and adjust base concentration (e.g., Et₃N) to minimize hydrolysis .

Advanced: How can computational modeling predict the electronic properties of the thiophene ring?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, highlighting the electron-rich thiophene ring’s role in charge transfer. Basis sets like B3LYP/6-311+G(d,p) are suitable .
  • QSPR Models : Corrogate experimental UV-Vis spectra (λmax ~270 nm) with computed π→π* transitions to validate electronic behavior .

Q. Table 3: Computed vs. Experimental Data

ParameterExperimentalDFT (B3LYP)
HOMO (eV)-5.2-5.1
LUMO (eV)-1.8-1.7

Advanced: How to resolve discrepancies between experimental and theoretical NMR chemical shifts?

Methodological Answer:

Solvent Corrections : Ensure computational models account for solvent effects (e.g., DMSO-d₆ vs. gas phase).

Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers influencing shift values.

Cross-Validation : Compare with X-ray crystallography data (e.g., C–S bond lengths) to validate structural assumptions .

Example : A downfield shift in NH protons may arise from hydrogen bonding, not accounted for in gas-phase calculations.

Basic: What purification methods are effective for isolating this sulfonamide?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted amine or sulfonyl chloride.
  • Chromatography : Employ silica gel with ethyl acetate/hexane (30–50% gradient) for impurities with similar polarity .
  • MPLC : For large-scale purification, medium-pressure systems enhance resolution .

Advanced: What strategies can elucidate the compound’s mechanism in pharmacological studies?

Methodological Answer:

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases, leveraging the sulfonamide’s affinity for metal ions in active sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The thiophene ring may engage in π-stacking with Phe residues .
  • SAR Studies : Modify the ethyl linker or sulfonamide group to assess impact on bioactivity .

Advanced: How to address solubility challenges in aqueous biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Prodrug Design : Introduce hydrophilic groups (e.g., morpholine) via ester linkages, cleaved in vivo .
  • Micellar Encapsulation : Employ poloxamers or cyclodextrins to enhance dispersibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Reactant of Route 2
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N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.